1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate
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Overview
Description
Reagents: Acetyl chloride or acetic anhydride.
Conditions: Typically performed in the presence of a base such as pyridine to neutralize the hydrochloric acid by-product.
Attachment of Trifluoromethylphenyl Group:
Reagents: Trifluoromethylbenzene derivatives.
Conditions: Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate typically involves multi-step organic reactions
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Formation of Indolizine Core:
Starting Materials: Pyridine derivatives and suitable alkylating agents.
Reaction Conditions: Cyclization reactions under acidic or basic conditions to form the indolizine ring.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the acetyl group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring or the indolizine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological potential, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate involves its interaction with various molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The indolizine core can interact with nucleic acids and proteins, affecting cellular processes.
Molecular Targets and Pathways:
Enzymes: Inhibition of key metabolic enzymes.
Receptors: Modulation of receptor activity, particularly in the central nervous system.
Pathways: Involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate can be compared with other indolizine derivatives and trifluoromethyl-containing compounds:
Similar Compounds:
Uniqueness:
- The combination of the indolizine core with a trifluoromethylphenyl group is unique, providing a distinct set of chemical and biological properties.
- Enhanced stability and biological activity due to the trifluoromethyl group.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
[1-acetyl-3-[4-(trifluoromethyl)phenyl]indolizin-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3/c1-11(24)16-15-5-3-4-10-23(15)17(18(16)26-12(2)25)13-6-8-14(9-7-13)19(20,21)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYKEKYAGVJYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2C(=C1OC(=O)C)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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